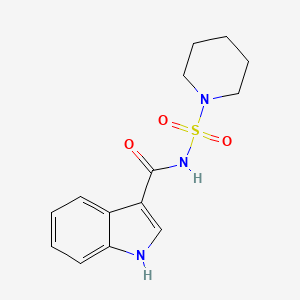
ethyl 1-(1H-indol-2-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. This compound is also known as EPPTB, and it has been found to have a variety of interesting properties that make it useful for a range of research applications. In
Wissenschaftliche Forschungsanwendungen
EPPTB has been found to have a range of interesting properties that make it useful for a variety of scientific research applications. One of the most common applications of EPPTB is in the study of G protein-coupled receptors (GPCRs). EPPTB has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is a GPCR that is involved in a range of physiological processes, including motor control, reward, and addiction. EPPTB has also been used to study other GPCRs, including the adenosine A2A receptor and the serotonin 5-HT7 receptor.
Wirkmechanismus
The mechanism of action of EPPTB is complex and not fully understood. EPPTB is believed to bind to the dopamine D2 receptor and prevent the receptor from activating downstream signaling pathways. This results in a decrease in dopamine signaling, which can have a range of physiological effects.
Biochemical and Physiological Effects
EPPTB has been found to have a range of biochemical and physiological effects. In addition to its effects on dopamine signaling, EPPTB has also been shown to modulate the activity of other neurotransmitter systems, including the adenosine and serotonin systems. EPPTB has also been found to have anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
EPPTB has several advantages and limitations for lab experiments. One of the main advantages of EPPTB is its potency and selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of EPPTB is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on EPPTB. One area of interest is the development of new synthetic methods for EPPTB that are more efficient and cost-effective. Another area of interest is the study of the effects of EPPTB on other neurotransmitter systems, including the adenosine and serotonin systems. Finally, there is a need for more research on the potential therapeutic applications of EPPTB, particularly in the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of EPPTB is a complex process that requires a number of steps. The first step is the synthesis of 1-(1H-indol-2-ylmethyl)-4-(2-methoxyethyl)-4-piperidone, which is then reacted with ethyl chloroformate to produce EPPTB. This process has been optimized over the years, and there are now several different methods for synthesizing EPPTB with high yields and purity.
Eigenschaften
IUPAC Name |
ethyl 1-(1H-indol-2-ylmethyl)-4-(2-methoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-25-19(23)20(10-13-24-2)8-11-22(12-9-20)15-17-14-16-6-4-5-7-18(16)21-17/h4-7,14,21H,3,8-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVQAPWBTPGDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC3=CC=CC=C3N2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)



![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)
![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)
![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)


![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)

![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)